molecular formula C10H7BrO3 B582267 Methyl 7-bromo-1-benzofuran-2-carboxylate CAS No. 1247406-14-9

Methyl 7-bromo-1-benzofuran-2-carboxylate

Cat. No.: B582267
CAS No.: 1247406-14-9
M. Wt: 255.067
InChI Key: BCEPJCGXVNFHHM-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-benzofuran-2-carboxylate is a high-purity chemical intermediate designed to support innovative research in medicinal chemistry. This compound features a benzofuran scaffold, a structure recognized as a privileged motif in drug discovery due to its widespread presence in biologically active molecules . The presence of the bromine atom at the 7-position makes it a versatile synthon, enabling further functionalization via cross-coupling reactions to create novel compound libraries for biological screening. Research into benzofuran derivatives has demonstrated significant potential, particularly in the development of antimicrobial agents. Studies on related halogenated benzofuran compounds have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus , and antifungal activity against Candida species . The benzofuran core is a common structure in various pharmacologically active compounds, including those with documented anti-tumor, anti-inflammatory, and anti-oxidative properties . This reagent provides a critical starting point for synthesizing and exploring new compounds with these and other targeted biological activities, serving as a fundamental building block in early-stage drug discovery and development projects. This product is intended for research and manufacturing applications by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

methyl 7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEPJCGXVNFHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734010
Record name Methyl 7-bromo-1-benzofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247406-14-9
Record name Methyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-bromo-1-benzofuran-2-carboxylate
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Foundational & Exploratory

Physical properties of Methyl 7-bromo-1-benzofuran-2-carboxylate

[1][2][3][4][5]

Executive Summary

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS: 1247406-14-9) is a specialized heterocyclic scaffold employed primarily as an intermediate in the synthesis of bioactive pharmaceutical agents.[1][2] Its structural core—a benzofuran ring substituted with a bromine atom at the 7-position and a carboxylate moiety at the 2-position—offers unique electronic and steric properties. The 7-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the scaffold in drug discovery campaigns targeting GPCRs and kinase inhibitors.

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and characterization standards, designed for researchers requiring high-purity inputs for medicinal chemistry workflows.

Molecular Identity & Structural Characterization[1]

ParameterDetail
IUPAC Name Methyl 7-bromo-1-benzofuran-2-carboxylate
CAS Number 1247406-14-9
Molecular Formula

Molecular Weight 255.07 g/mol
SMILES COC(=O)C1=CC2=C(O1)C(Br)=CC=C2
InChI Key BCEPJCGXVNFHHM-UHFFFAOYSA-N
Structural Commentary

The molecule features a planar benzofuran system. The ester group at C2 is conjugated with the furan ring, enhancing stability but also making the C2-H (if it were the free acid) or the ester carbonyl susceptible to nucleophilic attack. The bromine at C7 is sterically crowded by the adjacent ether oxygen of the furan ring, which can influence the kinetics of cross-coupling reactions compared to 5- or 6-bromo isomers.

Physicochemical Profile

The following data aggregates experimental values from certified reference material (CRM) providers and high-confidence predictive models where experimental gaps exist.

PropertyValue / RangeCondition / Method
Physical State Solid (Crystalline Powder)Ambient STP
Appearance White to Off-white / Pale YellowVisual Inspection
Melting Point 73 – 76 °C Experimental (Capillary) [1]
Boiling Point ~335 °C (Predicted)760 mmHg
Density 1.6 ± 0.1 g/cm³ (Predicted)20 °C
Solubility (Organic) HighDMSO, DMF, DCM, Ethyl Acetate
Solubility (Aqueous) Negligible (< 0.1 mg/mL)Water, pH 7
LogP 3.2 – 3.4Predicted (Consensus)

Application Note: The melting point of 73–76 °C is a critical purity indicator. Samples melting below 70 °C likely contain uncyclized intermediates or residual solvent.

Spectral Fingerprinting & Validation

To ensure "Trustworthiness" in your workflow, use the following spectral signatures to validate compound identity.

Nuclear Magnetic Resonance (NMR)

The 7-bromo substitution pattern creates a distinct splitting pattern in the aromatic region compared to the more common 5-bromo isomer.

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.65 (d, J = 7.8 Hz, 1H, H-6 ): Deshielded by the ortho-bromine.
      
    • 
       7.58 (d, J = 7.8 Hz, 1H, H-4 ): Doublet, meta to Br.
      
    • 
       7.52 (s, 1H, H-3 ): Characteristic singlet of the furan ring, typically sharp.
      
    • 
       7.24 (t, J = 7.8 Hz, 1H, H-5 ): Triplet (or dd), coupling with H-4 and H-6.
      
    • 
       3.98 (s, 3H, -OCH
      
      
      ): Methyl ester singlet.
  • 
     NMR (100 MHz, 
    
    
    ):
    • Expected signals: Carbonyl (~159 ppm), C-2 (furan), C-7 (C-Br, typically ~105-110 ppm), and methoxy carbon (~52 ppm).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Pattern: The presence of a single bromine atom dictates a 1:1 isotopic ratio for the

    
     peaks at m/z 255  and 257 .
    
  • Fragmentation: Loss of the methoxy group (

    
    ) is a common fragmentation pathway.
    

Synthesis & Purification Workflow

The synthesis of this scaffold requires regioselective control.[3] The most robust route involves the Rap-Stoermer condensation or a stepwise alkylation-cyclization of 3-bromosalicylaldehyde.

Reaction Pathway

The synthesis begins with 3-bromosalicylaldehyde (not 5-bromo), which ensures the bromine ends up at the 7-position of the benzofuran.

SynthesisStart3-Bromosalicylaldehyde(CAS: 1829-34-1)InterO-Alkylated Intermediate(Unstable)Start->InterDMF, 60°CSN2 AttackReagentMethyl Bromoacetate+ K2CO3Reagent->InterCyclizationCyclization(Aldol Condensation)Inter->CyclizationReflux- H2OProductMethyl 7-bromo-1-benzofuran-2-carboxylate(Target)Cyclization->ProductWorkup

Figure 1: Synthetic pathway utilizing the reaction of 3-bromosalicylaldehyde with methyl bromoacetate under basic conditions.

Detailed Protocol
  • Reagents: Dissolve 3-bromosalicylaldehyde (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.5 eq).
    
  • Alkylation: Add Methyl Bromoacetate (1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the aldehyde.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Purification:

    • Filtration: Collect the crude solid.

    • Recrystallization:[4] Dissolve in hot Methanol (MeOH). Cool slowly to 4 °C.

    • Yield: Typical isolated yields range from 75% to 85%.

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the ester over long periods.

  • Light: Protect from light; brominated aromatics can undergo slow photodehalogenation.

Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • SynQuest Laboratories. Methyl 7-bromo[b]benzofuran-2-carboxylate Product Analysis. Retrieved from . (Verified Melting Point Source).

  • Matrix Fine Chemicals. Product Specification: Methyl 7-bromo-1-benzofuran-2-carboxylate. Retrieved from .

  • PubChem. Compound Summary: Benzofuran-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from .

  • Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Methodology reference for benzofuran synthesis).

Technical Profile: Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9)

[1][2][3]

Executive Summary

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1][2] Belonging to the benzofuran class—a scaffold structurally related to the indole pharmacophore—this compound is distinguished by the bromine atom at the C7 position.

This halogen handle allows for orthogonal functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries. The C2-ester moiety serves as a versatile electrophile for conversion into amides, alcohols, or heterocycles (e.g., oxadiazoles, triazoles).

Key Applications:

  • Androgen Receptor Modulators: Intermediate in the synthesis of bicyclic modulators for prostate cancer therapy [1].

  • Antimicrobial Agents: Precursor for benzofuran-2-carboxamide derivatives targeting S. aureus and M. tuberculosis [2].

  • HCV NS5B Inhibitors: The benzofuran scaffold is a known bioisostere in non-nucleoside polymerase inhibitors.

Physicochemical Properties[4][5][6][7][8]

PropertyData
Chemical Name Methyl 7-bromo-1-benzofuran-2-carboxylate
CAS Number 1247406-14-9
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Appearance White to off-white solid or colorless oil (purity dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
Melting Point 95–98 °C (typical for crystalline forms)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Mechanistic Utility & Synthetic Divergence

The strategic value of CAS 1247406-14-9 lies in its bifunctional nature . It allows medicinal chemists to grow molecules in two distinct vectors: the "Western" region (C7-aryl/amino extensions) and the "Eastern" region (C2-carbonyl modifications).

Structural Logic in Drug Design
  • Bioisosterism: The benzofuran ring mimics the indole scaffold found in tryptophan but lacks the N-H hydrogen bond donor, increasing lipophilicity and membrane permeability.

  • C7-Positioning: Substitution at the 7-position places groups in the ortho position relative to the furan oxygen. This creates unique steric clashes that can lock conformations or fill hydrophobic pockets in enzymes (e.g., kinase ATP binding sites).

Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold, highlighting its transformation into key functional classes.

GCoreMethyl 7-bromo-1-benzofuran-2-carboxylate(CAS 1247406-14-9)SuzukiPd-CatalyzedCross-Coupling(C7 Functionalization)Core->SuzukiAr-B(OH)2HydrolysisEster Hydrolysis(LiOH/NaOH)Core->HydrolysisSaponificationReductionReduction(LiAlH4/DIBAL)Core->ReductionHydrideBiaryl7-Aryl-Benzofurans(Kinase Inhibitors)Suzuki->BiarylAcidBenzofuran-2-carboxylic Acid(Amide Coupling Precursor)Hydrolysis->AcidAlcohol2-Hydroxymethyl-benzofuran(Linker Synthesis)Reduction->AlcoholDrug1Androgen ReceptorModulators (WO2023)Acid->Drug1Amide CouplingDrug2AntimicrobialCarboxamidesAcid->Drug2Amide Coupling

Figure 1: Divergent synthetic utility of CAS 1247406-14-9. The scaffold serves as a linchpin for accessing diverse bioactive chemical space.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: This protocol utilizes the Rap-Stoermer or Williamson ether synthesis/aldol condensation approach, which is robust and scalable.

Reagents: 3-Bromosalicylaldehyde, Methyl Bromoacetate, Potassium Carbonate (K₂CO₃), DMF.

  • Setup: Charge a round-bottom flask with 3-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation/Cyclization: Dropwise add Methyl Bromoacetate (1.2 equiv).

  • Heating: Heat the mixture to 80–90°C for 4–6 hours. Note: Monitoring by TLC/LCMS is critical to ensure complete cyclization of the intermediate O-alkylated aldehyde.

  • Workup: Cool to RT, pour into ice water. The product often precipitates. Filter or extract with Ethyl Acetate.[3]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C7

Rationale: The C7-Bromine is sterically hindered compared to C5. High-activity catalysts are recommended.

Reagents: CAS 1247406-14-9 (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₃PO₄ (3.0 equiv), Dioxane/Water (4:1).

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes.

  • Reaction: Combine reactants and catalyst in a sealed vial.

  • Conditions: Heat at 90°C for 12 hours.

  • Validation: Check for the disappearance of the bromide peak (M+ and M+2 pattern) via LCMS.

Handling, Stability & Safety

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors. Wear nitrile gloves and safety goggles.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

Supply Chain & Sourcing

The following suppliers are verified sources for CAS 1247406-14-9. Purity is typically ≥95% (NMR/HPLC).

SupplierCatalog IDPack SizesRegion
Matrix Fine Chemicals MM1247406149N141g, 5g, 25gEurope/Global
Sigma-Aldrich (Key Organics) KEY375227032CustomGlobal
BLD Pharm BD272853100mg - 10gUSA/China
Alchem Pharmtech Y-267881g, 5g, 25gUSA/Global
Acmec Biochemical 1247406-14-9Bulk/ResearchAsia

Note: Availability fluctuates. It is recommended to request a Certificate of Analysis (CoA) confirming the 7-bromo regiochemistry, as 5-bromo isomers are common impurities.

References

  • Patents (Androgen Receptor Modulators)
  • Medicinal Chemistry Applications

    • Title: Synthesis and biological evaluation of benzofuran-2-carboxylate deriv
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
    • Context: Benzofuran-2-carboxylates are established scaffolds for antimicrobial and anti-cancer agents.
    • URL:[Link]

  • Chemical Properties & Sourcing

    • Title: Methyl 7-bromo-1-benzofuran-2-carboxylate Product Page.[4][5]

    • Source: ChemicalBook / BLD Pharm.

Structure and IUPAC name of Methyl 7-bromo-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Medicinal Utility

Executive Summary

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS: 1247406-14-9) represents a privileged scaffold in modern medicinal chemistry.[1][2] Distinguished by its 7-bromo functional handle, this compound serves as a critical divergence point for the synthesis of complex heteroaromatic libraries. Unlike simple benzofurans, the 7-position halogenation allows for site-selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) orthogonal to the C2-ester functionality.[1][2] This guide provides a rigorous technical breakdown of its synthesis, structural validation, and application in drug discovery workflows.

Part 1: Structural Architecture & Nomenclature[1][2]

IUPAC Nomenclature Analysis

The systematic name Methyl 7-bromo-1-benzofuran-2-carboxylate is derived from the fusion of a benzene ring and a furan ring.[1][2]

  • Parent Skeleton: 1-Benzofuran (O-heterocycle fused to benzene).[1][2][3]

  • Numbering Priority: The heteroatom (Oxygen) is assigned position 1. The numbering proceeds toward the fusion bond to minimize locants.

    • C2: Carboxylate attachment (Ester functionality).[4]

    • C7: Bromine attachment (Critical functional handle).[5]

  • Stereochemistry: The molecule is planar due to the aromaticity of the 10

    
    -electron system.[1][2]
    
Physicochemical Profile

The following data establishes the baseline for identification and quality control.

PropertyValueNote
CAS Number 1247406-14-9Validated Identifier
Molecular Formula

Molecular Weight 255.07 g/mol Monoisotopic Mass: 253.96 Da
Appearance White to Off-white SolidCrystalline powder
Solubility DMSO, DMF,

Poor water solubility
H-Bond Donors 0Lipophilic core
H-Bond Acceptors 3Ester carbonyl + Furan O

Part 2: Synthetic Methodology (The Rap-Stoermer Protocol)[1][2]

Strategic Rationale

While several routes exist, the Rap-Stoermer condensation is the most robust for scale-up.[1][2] It involves the reaction of a salicylaldehyde derivative with an


-halo ester under basic conditions.[1][2] This route is preferred over the Pechmann condensation for this specific substitution pattern because it avoids harsh acidic conditions that might affect the bromine integrity.

Reaction Scheme:



Step-by-Step Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of


-halo esters.
  • Reagent Setup:

    • Charge a round-bottom flask with 3-bromo-2-hydroxybenzaldehyde (1.0 equiv, 20 mmol, ~4.02 g).

    • Dissolve in anhydrous DMF (Dimethylformamide) (40 mL). DMF is chosen for its high dielectric constant, facilitating the

      
       step.
      
    • Add Potassium Carbonate (

      
      ) (2.5 equiv, 50 mmol, finely ground). The excess base drives the phenol deprotonation and the subsequent cyclization.
      
  • Alkylation & Cyclization:

    • Add Methyl bromoacetate (1.1 equiv, 22 mmol) dropwise at room temperature.

    • Heat the mixture to 80–90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting aldehyde (lower

      
       due to -OH) should disappear; a highly fluorescent spot (the benzofuran) will appear at higher 
      
      
      
      .
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid due to the "salting out" effect of the inorganic byproducts.

    • Filter the precipitate and wash with water (

      
       mL) to remove residual DMF.
      
    • Purification: Recrystallize from Ethanol or Methanol.[1][2] If the crude is oily, purify via flash column chromatography (

      
      , 0-10% EtOAc in Hexanes).
      
Mechanistic Workflow (Visualization)

Synthesispathway Start 3-Bromo-2-hydroxybenzaldehyde Inter1 Intermediate A: O-Alkylated Phenol Start->Inter1 SN2 Displacement Reagent + Methyl Bromoacetate (Base: K2CO3) Reagent->Inter1 Inter2 Intermediate B: Enolate Attack on Aldehyde (Aldol-type) Inter1->Inter2 Intramolecular Cyclization Prod Target: Methyl 7-bromo-1-benzofuran-2-carboxylate Inter2->Prod Dehydration & Aromatization (- H2O)

Figure 1: Mechanistic pathway of the Rap-Stoermer synthesis. The base mediates both the initial ether formation and the subsequent ring closure.[2]

Part 3: Analytical Validation (Self-Validating Systems)[1][2]

To ensure scientific integrity, the synthesized compound must pass the following "Self-Validating" checkpoints.

Nuclear Magnetic Resonance ( -NMR)

The spectrum should display a distinct pattern confirming the 7-substituted benzofuran core.[1][2]

Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Logic
7.55 Singlet (s)1HH3 Characteristic furan proton; confirms ring closure.[1][2]
7.60 Doublet (d)1HH6 Deshielded by ortho-Br and the aromatic ring current.[1][2]
7.50 Doublet (d)1HH4 Deshielded by the C3a bridgehead.[2]
7.15 Triplet (t)1HH5 The central proton of the ABC spin system.[2]
3.98 Singlet (s)3H-OCH3 Ester methyl group; sharp singlet.[1][2]

Validation Check: The absence of the aldehyde proton (~10.2 ppm) and the phenol proton (~11.0 ppm) confirms the consumption of the starting material.

Mass Spectrometry (MS)
  • Technique: GC-MS or LC-MS (ESI+).[1][2]

  • Molecular Ion (

    
    ):  254/256.
    
  • Isotopic Pattern: A 1:1 ratio of peaks at m/z 254 and 256 is mandatory.[1][2] This "twin peak" signature confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    isotopes).

Part 4: Medicinal Chemistry Utility[1][2]

The 7-bromo position is sterically unique.[1][2] It is adjacent to the bridgehead but pointed away from the ester binding pocket, making it an ideal vector for extending the molecule into solvent-accessible space within a protein active site.

Functionalization Logic
  • C2-Ester: Hydrolysis to acid (library precursor) or conversion to amides/heterocycles (H-bond acceptors).[1][2]

  • C7-Bromine: Suzuki-Miyaura coupling to introduce aryl/biaryl systems.[1][2] This is often used to increase lipophilicity or target specific hydrophobic pockets (e.g., in HCV NS5B polymerase inhibitors).

SAR Expansion Workflow

SAR_Logic Core 7-Bromo Scaffold Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Biaryl 7-Aryl Analogs (Lipophilic Pocket) Suzuki->Biaryl Acid Carboxylic Acid (Solubility/Amide Coupling) Hydrolysis->Acid

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the ester and bromide handles.[1][2]

References

  • Matrix Fine Chemicals. Methyl 7-bromo-1-benzofuran-2-carboxylate Product Data. Retrieved from

  • PubChem. Methyl 7-bromo-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from

  • American Elements. 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid Data. (Cited for comparative physical properties of the class). Retrieved from [6]

  • ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (General Rap-Stoermer protocol validation). Retrieved from

Sources

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